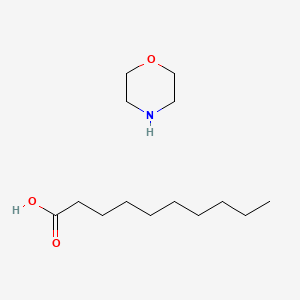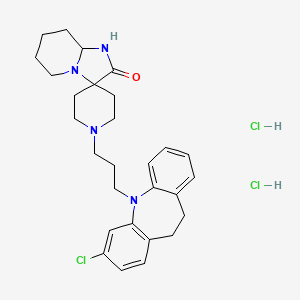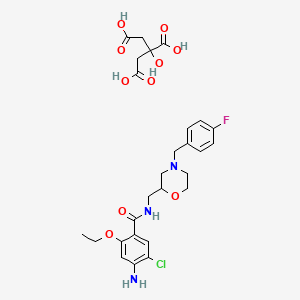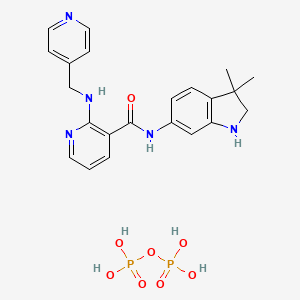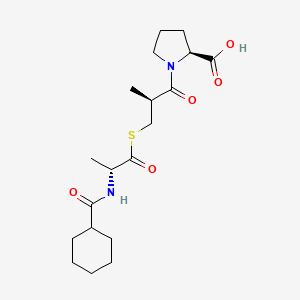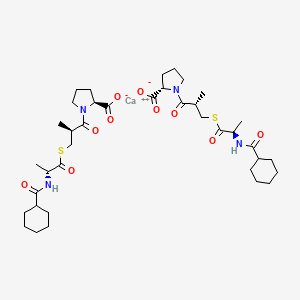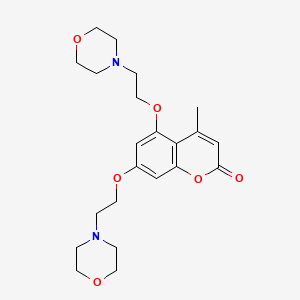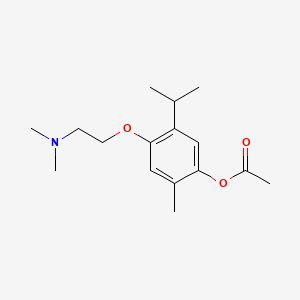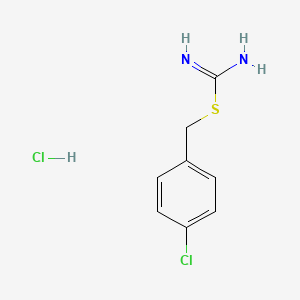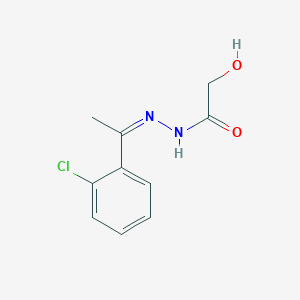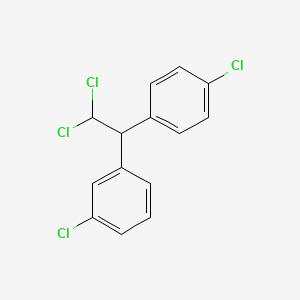![molecular formula C13H18IN5O8P2 B1676837 [(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate CAS No. 779323-43-2](/img/structure/B1676837.png)
[(1r,2s,4s,5s)-4-[2-Iodo-6-(Methylamino)-9h-Purin-9-Yl]-2-(Phosphonooxy)bicyclo[3.1.0]hex-1-Yl]methyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2500 is a highly potent, selective, and stable antagonist of the P2Y1 receptor. It is known for its ability to inhibit the aggregation of human platelets induced by adenosine diphosphate, making it a valuable compound in the study of thrombosis and other platelet-related functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2500 involves several steps, starting with the preparation of the bicyclo[310]hexane ring systemThe final step involves the phosphorylation of the hydroxyl groups to form the bisphosphate ester .
Industrial Production Methods
While specific industrial production methods for MRS2500 are not widely documented, the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MRS2500 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive groups such as the iodo and methylamino groups on the purine ring .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of MRS2500 include iodine, methylamine, and phosphorylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major product formed from the reactions involving MRS2500 is the bisphosphate ester, which is the active form of the compound used in biological studies .
Scientific Research Applications
MRS2500 is widely used in scientific research due to its potent and selective antagonism of the P2Y1 receptor. Its applications include:
Mechanism of Action
MRS2500 exerts its effects by selectively binding to the P2Y1 receptor, thereby inhibiting the action of adenosine diphosphate on platelet aggregation. This inhibition prevents the formation of blood clots, making it a valuable compound in the study of thrombosis and related conditions .
Comparison with Similar Compounds
MRS2500 is unique in its high potency and selectivity for the P2Y1 receptor. Similar compounds include:
MRS2179: Another P2Y1 receptor antagonist, but with lower potency compared to MRS2500.
MRS2365: A P2Y1 receptor agonist, used to study the activation of the receptor.
2-Methylthio-adenosine diphosphate: A less selective P2Y1 receptor antagonist.
MRS2500 stands out due to its strong antithrombotic activity and stability, making it a preferred choice for research and potential therapeutic applications .
Properties
CAS No. |
779323-43-2 |
|---|---|
Molecular Formula |
C13H18IN5O8P2 |
Molecular Weight |
561.16 g/mol |
IUPAC Name |
[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |
InChI Key |
NMVWLEUONAKGCD-SMWKGLLFSA-N |
SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2500; MRS-2500; MRS 2500; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


